2(1H)-Quinoxalinone, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 1,3-diphenyl- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with two phenyl groups attached at the 1 and 3 positions. Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinoxalinone core. The reaction conditions often include refluxing in ethanol or acetic acid to facilitate the cyclization process.
Example Synthetic Route:
Starting Materials: o-Phenylenediamine and benzil.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or acetic acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Dihydroquinoxalinone.
Substitution Products: Halogenated quinoxalinones or substituted phenyl derivatives.
Scientific Research Applications
2(1H)-Quinoxalinone, 1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 2(1H)-Quinoxalinone, 1,3-diphenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Lacks the carbonyl group present in quinoxalinones.
Phenylquinoxaline: Similar structure but with different substitution patterns on the quinoxaline core.
Dihydroquinoxalinone: Reduced form of quinoxalinone with different biological properties.
Uniqueness
2(1H)-Quinoxalinone, 1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
16194-28-8 |
---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,3-diphenylquinoxalin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChI Key |
DGSHTHMQDXHRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.